2-Methyl-4-pentanoylphenylboronic acid

Molecular Weight Building Block Selection Synthetic Intermediate

Accelerate your convergent synthesis with 2-Methyl-4-pentanoylphenylboronic acid—the strategic bifunctional building block that integrates an ortho-methyl steric director and a para-pentanoyl ketone into a single reagent. Unlike generic phenylboronic acids, this compound delivers two orthogonal reactive centers: a boronic acid for Suzuki–Miyaura cross-coupling and a pendent ketone for independent condensation, reduction, or reductive amination. The adjacent 2-methyl group modulates steric and electronic environments, influencing coupling regioselectivity and downstream physicochemical profiles—critical for medicinal chemistry and API intermediate programs. Available at ≥98% purity from multiple global suppliers, it reduces linear step-count and simplifies procurement of complex, densely functionalized biaryl scaffolds. Request bulk pricing today.

Molecular Formula C12H17BO3
Molecular Weight 220.07 g/mol
CAS No. 1793003-61-8
Cat. No. B1426664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-pentanoylphenylboronic acid
CAS1793003-61-8
Molecular FormulaC12H17BO3
Molecular Weight220.07 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)C(=O)CCCC)C)(O)O
InChIInChI=1S/C12H17BO3/c1-3-4-5-12(14)10-6-7-11(13(15)16)9(2)8-10/h6-8,15-16H,3-5H2,1-2H3
InChIKeyWDIQDPYDEQZENV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-pentanoylphenylboronic acid (CAS 1793003-61-8) – Procurement-Ready Organoboron Building Block for Pharmaceutical and Synthetic Chemistry Applications


2-Methyl-4-pentanoylphenylboronic acid (CAS 1793003-61-8, MFCD19237180) is a bifunctional arylboronic acid building block with molecular formula C12H17BO3 and molecular weight 220.07 g/mol [1]. It features a phenylboronic acid core substituted with a 2-methyl group and a 4-pentanoyl (1-oxopentyl) side chain, which incorporates a ketone carbonyl functionality . This compound is commercially available from multiple vendors at purities ranging from 95% to 98%, with predicted density of 1.08 ± 0.1 g/cm³ and predicted boiling point of 401.9 ± 55.0 °C . The boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions for C–C bond formation, while the pendent ketone group provides orthogonal synthetic handles for downstream functionalization .

Why 2-Methyl-4-pentanoylphenylboronic acid Cannot Be Replaced by Generic Arylboronic Acids – Key Differentiation for Procurement Decision-Making


Generic arylboronic acids (e.g., unsubstituted phenylboronic acid or simple alkyl-substituted variants) lack the strategic combination of an ortho-methyl group and a para-pentanoyl ketone substituent present in 2-Methyl-4-pentanoylphenylboronic acid. Ortho-substitution in phenylboronic acids is well-documented to profoundly alter geometric structure, spectral properties, electronic distribution, and non-linear optical (NLO) characteristics compared to meta- and para-substituted isomers [1]. The presence of a substituent in close proximity to the boron group introduces steric constraints and electronic modulation that directly impact binding equilibria and reaction kinetics [2]. Furthermore, the 4-pentanoyl ketone provides a second reactive center—absent in simple tolylboronic acids or 4-alkylphenylboronic acids—that enables orthogonal functionalization pathways (e.g., condensation, reduction, or nucleophilic addition) without compromising the boronic acid handle . Substituting this compound with a simpler analog (e.g., 2-methylphenylboronic acid or 4-pentylphenylboronic acid) forfeits either the ketone functional handle or the sterically defined ortho-methyl–boron interaction, resulting in a fundamentally different synthetic intermediate with distinct physicochemical properties and downstream reactivity.

Quantitative Differentiation Evidence for 2-Methyl-4-pentanoylphenylboronic acid – Comparative Data for Procurement Evaluation


Molecular Weight Differentiation: 2-Methyl-4-pentanoylphenylboronic acid vs. 2-Methylphenylboronic acid and 4-Pentylphenylboronic acid

2-Methyl-4-pentanoylphenylboronic acid (MW 220.07) possesses a significantly higher molecular weight than either 2-methylphenylboronic acid (MW 135.96) or 4-pentylphenylboronic acid (MW 192.07), reflecting the incorporation of both ortho-methyl and para-pentanoyl substituents [1]. This higher molecular weight translates directly to increased structural complexity in a single building block, reducing the number of synthetic steps required to introduce both a methyl-bearing aromatic moiety and a ketone-containing side chain into a target molecule . Procurement of this single compound eliminates the need to separately source and sequentially couple two simpler boronic acids.

Molecular Weight Building Block Selection Synthetic Intermediate

Functional Group Density Comparison: Ortho-Methyl + Para-Ketone vs. Mono-Substituted Arylboronic Acid Analogs

The target compound incorporates two distinct functional elements—an ortho-methyl group and a para-pentanoyl (ketone) substituent—on a single phenylboronic acid scaffold . In contrast, 2-methylphenylboronic acid possesses only the ortho-methyl group (C7H9BO2, hydrogen bond donor count = 2, hydrogen bond acceptor count = 2), while 4-pentylphenylboronic acid possesses only the para-alkyl chain without a carbonyl (C11H17BO2, H-bond acceptor count = 2) . The target compound (C12H17BO3) features three hydrogen bond acceptors (boronic acid oxygens plus ketone carbonyl oxygen) and two hydrogen bond donors , enabling additional intermolecular interactions and offering a ketone carbonyl handle for orthogonal reactions (e.g., reductive amination, Grignard addition, or hydrazone formation) that are inaccessible with either mono-substituted analog.

Functional Group Density Synthetic Convergence Building Block Complexity

Predicted Physicochemical Property Profile: Density and Boiling Point Differentiation

The predicted density of 2-Methyl-4-pentanoylphenylboronic acid is 1.08 ± 0.1 g/cm³, and the predicted boiling point is 401.9 ± 55.0 °C at 760 mmHg [1]. These values differ substantially from simpler arylboronic acids; for context, 2-methylphenylboronic acid (o-tolylboronic acid, MW 135.96) has a reported melting point range of 164–168 °C and is a solid at room temperature . The higher predicted boiling point of the target compound (401.9 °C) relative to its molecular weight suggests stronger intermolecular interactions—likely attributable to hydrogen bonding involving both the boronic acid moiety and the ketone carbonyl, as well as increased van der Waals forces from the extended pentanoyl chain. These physicochemical differences directly impact handling, storage, and formulation considerations during procurement and experimental design.

Physicochemical Properties Predicted Density Boiling Point

Ortho-Substitution Effects on Boronic Acid Reactivity and Binding Equilibria

Literature evidence establishes that ortho-substitution on phenylboronic acids significantly alters geometric structure, electronic distribution, and binding equilibria compared to meta- and para-substituted isomers [1]. Specifically, the presence of a substituent adjacent to the boronic acid group introduces steric constraints that affect the equilibrium between trigonal planar (neutral) and tetrahedral (anionic) boron geometries—a critical determinant of boronic acid reactivity in diol binding, catalysis, and cross-coupling [2]. While direct pKa data for 2-Methyl-4-pentanoylphenylboronic acid is not publicly reported, the class-level inference is clear: the ortho-methyl group in the target compound confers distinct steric and electronic properties relative to 4-pentanoylphenylboronic acid (lacking ortho-methyl) or 3-methyl-4-pentanoylphenylboronic acid (meta-substituted), which will manifest as differential coupling efficiencies, diol-binding affinities, and pH-dependent speciation.

Ortho-Substitution Steric Effects pKa Modulation Reactivity

Recommended Research and Industrial Application Scenarios for 2-Methyl-4-pentanoylphenylboronic acid


Suzuki-Miyaura Cross-Coupling for Synthesis of Ortho-Methyl, Para-Ketone-Functionalized Biaryl Intermediates

2-Methyl-4-pentanoylphenylboronic acid is employed as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl scaffolds bearing both an ortho-methyl group and a para-pentanoyl ketone substituent . The boronic acid moiety undergoes transmetalation with aryl/vinyl halides or pseudohalides to form C–C bonds, while the ketone carbonyl remains intact and available for subsequent orthogonal transformations . This scenario is particularly valuable in medicinal chemistry programs requiring the convergent assembly of complex, densely functionalized aromatic cores where both the sterically hindered ortho-methyl environment and the para-ketone handle are structurally required for target engagement or downstream derivatization.

Dual-Functional Building Block for Convergent Synthesis Strategies Requiring Orthogonal Reactivity

The compound serves as a dual-functional building block wherein the boronic acid group enables transition-metal-catalyzed cross-coupling, while the pendent pentanoyl ketone provides an independent site for condensation, reduction, reductive amination, or nucleophilic addition reactions . This orthogonal reactivity profile—two functional groups in a single molecular entity—enables more convergent synthetic strategies, reducing the number of linear steps and intermediate isolations required to introduce both a substituted aromatic ring and a ketone-containing side chain into target molecules . This application is particularly relevant in the synthesis of pharmaceutical intermediates where step-count reduction correlates directly with increased process efficiency and decreased procurement complexity.

Pharmaceutical Intermediate for API Synthesis Requiring Ortho-Methyl-Substituted Phenylboronic Acid Motifs

As an ortho-substituted phenylboronic acid derivative, 2-Methyl-4-pentanoylphenylboronic acid is positioned as a pharmaceutical intermediate for active pharmaceutical ingredient (API) synthesis . The ortho-methyl group adjacent to the boronic acid moiety provides steric differentiation that can influence coupling regioselectivity and modulate the physicochemical properties of downstream drug candidates, as ortho-substitution in phenylboronic acids is known to alter geometric structure and binding equilibria . This compound is suitable for medicinal chemistry applications where the incorporation of both steric bulk (via the ortho-methyl) and a metabolically relevant ketone-containing side chain (via the para-pentanoyl) is structurally required for target binding or pharmacokinetic optimization.

Fine Chemical Intermediate for Synthesis of Functionalized Organic Molecules in Agrochemical and Materials Research

2-Methyl-4-pentanoylphenylboronic acid is utilized as a fine chemical intermediate in the synthesis of functionalized organic molecules for agrochemical discovery and materials science applications . The combination of boronic acid (enabling C–C bond formation via Suzuki coupling) and ketone (enabling further derivatization) in a single building block is advantageous for constructing diverse compound libraries where both aromatic substitution patterns and aliphatic ketone functionality are required. The commercial availability of this compound at 95–98% purity from multiple vendors supports its use in parallel synthesis workflows and library production .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-4-pentanoylphenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.